Cas no 1805735-67-4 (2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid)

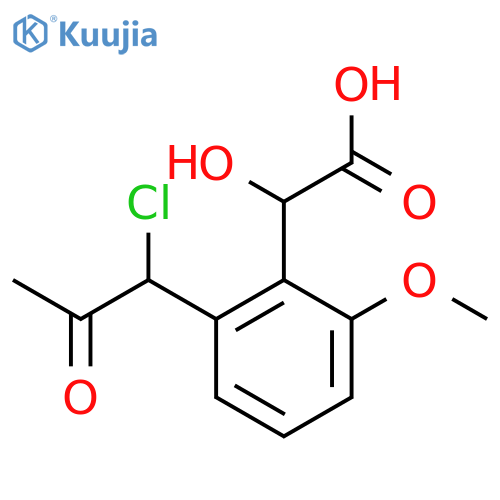

1805735-67-4 structure

商品名:2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid

CAS番号:1805735-67-4

MF:C12H13ClO5

メガワット:272.681623220444

CID:4940234

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid

-

- インチ: 1S/C12H13ClO5/c1-6(14)10(13)7-4-3-5-8(18-2)9(7)11(15)12(16)17/h3-5,10-11,15H,1-2H3,(H,16,17)

- InChIKey: CTUMXZAJDVYGTN-UHFFFAOYSA-N

- ほほえんだ: ClC(C(C)=O)C1C=CC=C(C=1C(C(=O)O)O)OC

計算された属性

- せいみつぶんしりょう: 272.0451512 g/mol

- どういたいしつりょう: 272.0451512 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 272.68

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 83.8

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015026721-250mg |

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid |

1805735-67-4 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015026721-1g |

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid |

1805735-67-4 | 97% | 1g |

1,549.60 USD | 2021-06-18 | |

| Alichem | A015026721-500mg |

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid |

1805735-67-4 | 97% | 500mg |

847.60 USD | 2021-06-18 |

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1805735-67-4 (2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量